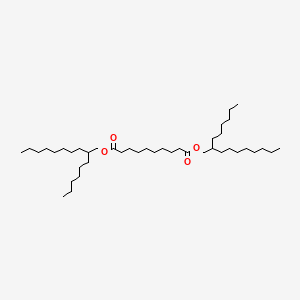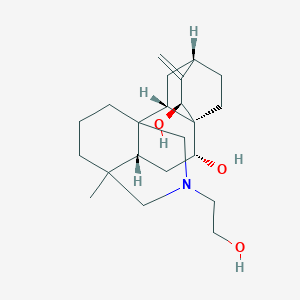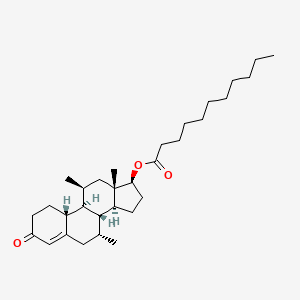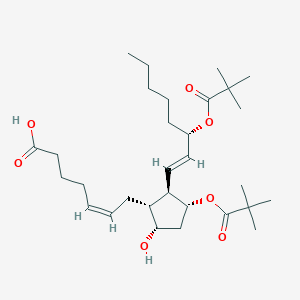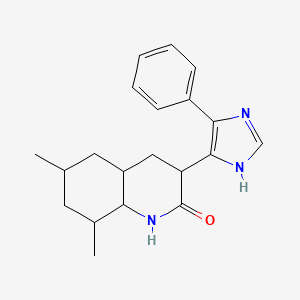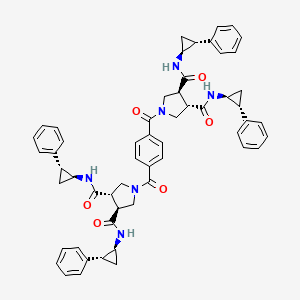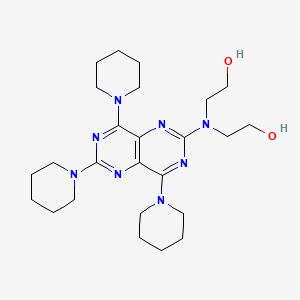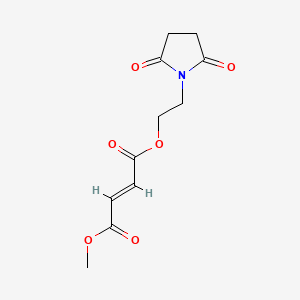
DQP1105
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DQP1105, also known as NMDAR2C/2D Inhibitor, is a small molecule/inhibitor primarily used for Neuroscience applications . It controls the biological activity of NMDAR2C/2D .
Molecular Structure Analysis
The empirical formula of DQP1105 is C29H24BrN3O4 . Its molecular weight is 558.42 .Chemical Reactions Analysis
DQP1105 is a potent noncompetitive NMDA receptor antagonist . It inhibits GluN2C- and GluN2D-containing receptors . The IC50 values are at least 50-fold lower than those for recombinant GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors .Physical And Chemical Properties Analysis
DQP1105 is a solid with a yellow-white color . It is soluble in DMSO at 10 mg/mL, forming a pale yellow solution . .Relevant Papers One relevant paper is “Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators” published in Molecular Pharmacology . This paper discusses the mechanism of action of DQP1105 and its role as a noncompetitive NMDA receptor antagonist .
科学的研究の応用
Machine Learning and Data Mining in Biosciences
DQP1105's applications in biosciences, particularly in diabetes research, are significant. Machine learning and data mining methods are indispensable for transforming the extensive data generated in biosciences, like genetic and clinical information, into valuable knowledge. For instance, in diabetes research, these methods are used for prediction and diagnosis, understanding diabetic complications, and exploring the genetic background and environmental factors. The wide range of machine learning algorithms, predominantly characterized by supervised learning approaches, play a crucial role in clinical dataset analysis and facilitate the extraction of valuable knowledge, leading to new hypotheses and deeper understanding in diabetes research (Kavakiotis et al., 2017).
Data Quality Assessment and Reporting in Multi-Organizational Research
DQP1105 emphasizes the importance of data quality assessment (DQA) in multi-organizational research. It showcases how a structured DQA process can enhance network knowledge by combining and comparing data across participating organizations. This approach not only ensures internal reliability and validity but also allows for assessments of data consistency and the evaluation of data patterns in the absence of an external “gold standard.” The process involves distributing DQA tools to empower data managers at each organization, summarizing and disseminating findings, and engaging in knowledge exchange about data quality and its fitness for use. This model, as demonstrated by the Center for Effectiveness and Safety Research (CESR) at Kaiser Permanente, significantly contributes to the field of multi-organizational research and could be beneficial for networks aiming to improve data quality (Sengupta et al., 2019).
Plant Quality and Survival Prediction in Agricultural Research
In agricultural research, the Dickson Quality Index (DQI) is a pivotal plant quality indicator, and its scientific applications have been thoroughly reviewed and analyzed. DQP1105's relevance is particularly evident in forestry, where quality parameters and their biometric relationships are extensively used to facilitate intensive plant production. The DQI, as a robust tool, significantly increases the certainty of prediction, selection, and productivity in the plant production chain. It stands out for its potential in preselecting plants with high quality standards among a wide range of plant species, marking a substantial contribution to the field of agronomy (Gallegos-Cedillo et al., 2021).
特性
CAS番号 |
380560-89-4 |
|---|---|
製品名 |
DQP1105 |
分子式 |
C29H24BrN3O4 |
分子量 |
558.43 |
IUPAC名 |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChIキー |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DQP-1105; DQP 1105; DQP1105. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



